1-Benzyl-4-methylpiperidin-3-amine
Overview
Description
1-Benzyl-4-methylpiperidin-3-amine is a chemical compound with the molecular formula C13H20N2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Scientific Research Applications
1-Benzyl-4-methylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: The compound is used in the production of fine chemicals and as a building block in chemical manufacturing
Safety and Hazards
Preparation Methods
The synthesis of 1-Benzyl-4-methylpiperidin-3-amine involves several steps. One efficient method includes the following steps :
N-acylation: of 3-Amino-4-methyl pyridine.
Quaternization: of 3-Acetylamino-4-methyl pyridine using benzyl halide.
Partial reduction: of quaternized 3-Acetylamino-4-methyl pyridine by sodium borohydride in methanol or water.
Hydrolysis: of the partially reduced product to 1-Benzyl-4-methylpiperidin-3-one in the presence of acid.
Reductive amination: of 1-Benzyl-4-methylpiperidin-3-one using methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol.
Resolution: of 1-Benzyl-4-methylpiperidin-3-yl-methylamine using ditoluoyl (L) tartaric acid to obtain the desired compound.
Chemical Reactions Analysis
1-Benzyl-4-methylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction, benzyl halides for quaternization, and acids for hydrolysis
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methylpiperidin-3-amine involves its interaction with specific molecular targets. It primarily acts on neurotransmitter receptors and enzymes, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing their function and leading to various biological effects .
Comparison with Similar Compounds
1-Benzyl-4-methylpiperidin-3-amine can be compared with other piperidine derivatives:
1-Benzyl-3-methylpiperidin-4-amine: Similar in structure but differs in the position of the methyl group.
This compound dihydrochloride: A salt form of the compound, which may have different solubility and stability properties.
N-benzyl-1-methylpiperidin-4-amine: Another derivative with a different substitution pattern
Properties
IUPAC Name |
1-benzyl-4-methylpiperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-7-8-15(10-13(11)14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKXOVBYIBQJBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00712393 | |
Record name | 1-Benzyl-4-methylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00712393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039738-27-6 | |
Record name | 1-Benzyl-4-methylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00712393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-4-methylpiperidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.